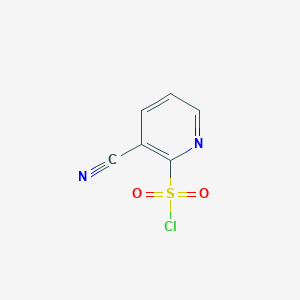

3-Cyanopyridine-2-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanopyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAJHNYCTLCBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyanopyridine 2 Sulfonyl Chloride and Analogues

Direct Synthesis Strategies

Direct strategies for the formation of the 3-cyanopyridine-2-sulfonyl chloride backbone often begin from precursors where the sulfur moiety is already incorporated at the C-2 position of the pyridine (B92270) ring.

A primary and direct route to 3-cyanopyridine-2-sulfonyl chlorides is the oxidative chlorination of the corresponding 3-cyanopyridine-2(1H)-thiones. This method has been successfully employed for the synthesis of derivatives such as 3-cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides. researchgate.net The general transformation involves the oxidation of the thione or its tautomeric thiol form in the presence of a chlorinating agent.

A variety of reagents have been developed for the oxidative chlorination of thiols and related sulfur compounds to sulfonyl chlorides, which are applicable to this synthesis. organic-chemistry.org These methods are often favored for their directness, though reaction conditions must be carefully controlled.

Common Reagents for Oxidative Chlorination:

| Reagent System | Substrate | Key Advantages |

| N-Chlorosuccinimide (NCS) / HCl | Thiols, Thioacetates, Disulfides | Mild conditions, good yields, avoids hazardous chlorine gas. organic-chemistry.org |

| 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) | Thiols, Disulfides, Benzylic Sulfides | Efficient, broad substrate scope, simple workup. lookchem.com |

| H₂O₂ / SOCl₂ | Thiol derivatives | Highly reactive, very short reaction times. organic-chemistry.org |

| Nitrate salt / Chlorotrimethylsilane | Thiols, Disulfides | Mild and efficient, highly selective. organic-chemistry.org |

The reaction mechanism typically involves the initial formation of a sulfenyl chloride (R-S-Cl) intermediate, which is then further oxidized and chlorinated to the final sulfonyl chloride (R-SO₂Cl). The presence of the electron-withdrawing cyano group on the pyridine ring can influence the reactivity of the thione and the stability of the resulting sulfonyl chloride.

The synthesis of pyridine sulfonyl chlorides is not without its difficulties. These compounds can be unstable, and their isolation can be challenging. For instance, when reagents like thionyl chloride or sulfonyl chloride are used in the synthesis of 2-chloro-3-cyanopyridine (B134404) from its N-oxide, the evolution of large quantities of sulfur dioxide gas is a significant issue, complicating handling and posing environmental concerns. google.com

Furthermore, the high reactivity of the sulfonyl chloride group makes it susceptible to hydrolysis. This necessitates stringent anhydrous conditions during the reaction and workup phases. The thermal instability of some sulfonyl chlorides can also lead to decomposition upon heating, which complicates purification by distillation. google.com

These challenges have led to the development of methods where the sulfonyl chloride is generated in-situ and used immediately in a subsequent reaction without isolation. For example, sodium 2-pyridinesulfinate can be treated with N-chlorosuccinimide to form the crude pyridine-2-sulfonyl chloride, which is then directly reacted with an amine to produce a sulfonamide. chemicalbook.com This approach avoids the difficulties associated with purifying the often-unstable sulfonyl chloride intermediate. Advanced techniques like continuous flow processing also offer significant advantages in managing highly exothermic reactions and improving the safety and scalability of sulfonyl chloride synthesis. rsc.org

Related Synthetic Pathways and Precursor Chemistry

Beyond the direct oxidative chlorination of thiones, other synthetic routes involving different precursors are crucial for accessing the target molecule and its isomers.

A well-established method for the functionalization of the pyridine ring at the 2-position is through its N-oxide derivative. The synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine (B1664610) N-oxide is a closely related transformation that highlights the reactivity of this precursor. google.compatsnap.com This reaction is typically achieved using various chlorinating agents.

Chlorinating Agents for 3-Cyanopyridine N-Oxide:

| Chlorinating Agent | Conditions & Notes |

| Phosphorus oxychloride (POCl₃) | Widely used, but often requires large excess and generates significant phosphorus-containing waste. google.compatsnap.com |

| Thionyl chloride (SOCl₂) / Sulfonyl chloride | Can produce the desired product but may lead to by-products like 2-hydroxy-3-cyanopyridine and releases SO₂ gas. google.com |

| Bis(trichloromethyl)carbonate (Triphosgene) | A safer alternative to phosgene, reduces high-pollution waste. google.com |

While these methods yield 2-chloro-3-cyanopyridine, they underscore the utility of the N-oxide as a key intermediate for introducing substituents at the 2-position. The reaction proceeds via an initial attack of the N-oxide oxygen on the chlorinating agent, followed by rearrangement and nucleophilic attack by the chloride ion to afford the 2-chlorinated product.

The synthesis of positional isomers of cyanopyridine sulfonyl chloride often requires distinct starting materials and strategies, dictated by the relative positions of the cyano and sulfonyl chloride groups.

| Compound | Precursor | Synthetic Method |

| This compound | 3-Cyanopyridine-2(1H)-thione | Oxidative chlorination. researchgate.net |

| Pyridine-3-sulfonyl chloride | 3-Aminopyridine (B143674) | Diazotization followed by reaction with SO₂/CuCl₂ or SOCl₂/H₂O/CuCl. google.comchemicalbook.com |

| 3-Pyridinesulfonic acid | Reaction with PCl₅/POCl₃. chemicalbook.com | |

| Pyridine-2-sulfonyl chloride | 2-Mercaptopyridine (B119420) | Oxidative chlorination with NaOCl/H₂SO₄. |

| 2-Cyanopyridine-3-sulfonyl chloride | 2-Amino-3-cyanopyridine (B104079) (likely) | Diazotization and subsequent sulfochlorination. (Inferred from general methods) |

| 2-Cyanopyridine-4-sulfonyl chloride | 4-Amino-2-cyanopyridine (likely) | Diazotization and subsequent sulfochlorination. (Inferred from general methods) |

| 6-Cyanopyridine-3-sulfonyl chloride | 3-Amino-6-cyanopyridine (likely) | Diazotization and subsequent sulfochlorination. (Inferred from general methods) |

| 6-Cyanopyridine-2-sulfonyl chloride | 6-(Benzylthio)picolinonitrile | Oxidative chlorination. |

The synthesis of pyridine-3-sulfonyl chloride, for example, commonly starts from 3-aminopyridine via a diazotization reaction or from pyridine-3-sulfonic acid. google.comchemicalbook.com In contrast, pyridine-2-sulfonyl chloride is accessible from 2-mercaptopyridine through oxidative chlorination. For the various cyanopyridine sulfonyl chloride isomers, the synthetic strategy is heavily dependent on the availability of the corresponding aminocyanopyridine or thiocyanopyridine precursors.

Advanced Synthetic Techniques and Catalysis in Pyridine-Sulfonyl Chloride Synthesis

To address the safety, environmental, and scalability issues associated with traditional batch syntheses of sulfonyl chlorides, modern techniques are being increasingly adopted. Continuous flow chemistry, in particular, has emerged as a powerful tool.

Flow reactors offer superior control over reaction temperature, mixing, and residence time, which is crucial for managing the highly exothermic nature of oxidative chlorination and chlorosulfonation reactions. rsc.orgnih.gov A metal-free continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides has been developed using nitric acid, hydrochloric acid, and oxygen, showcasing a greener approach with a lower process mass intensity (PMI) compared to older methods. nih.gov Another flow process utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination, enabling high space-time yields in a small reactor volume. rsc.org

Catalysis also plays a vital role. The use of copper salts (e.g., cuprous chloride) is common in the conversion of diazonium salts—derived from aminopyridines—to sulfonyl chlorides. google.com These catalytic methods can improve yield and selectivity under milder conditions than stoichiometric reagents.

Microwave-Assisted Protocols in 3-Cyanopyridine Scaffold Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related precursors and analogous structures highlights its potential.

A plausible microwave-assisted route to the 3-cyanopyridine scaffold could involve the synthesis of 2-amino-3-carbonitrile derivatives, which are versatile intermediates. For instance, the reaction of 2-amino-3-carbonitrile precursors with triethyl orthoformate can be significantly accelerated under microwave irradiation, yielding 2-formimidate-3-carbonitriles in excellent yields and short reaction times (around 20 minutes). nih.gov Similarly, the synthesis of various pyridine glycosides has been efficiently achieved through microwave-assisted, solvent-free reactions on solid supports like silica (B1680970) gel, demonstrating the eco-friendly nature of this technique. nih.gov

The conversion of bromo-aromatic compounds to their corresponding sodium sulfonates, which can then be converted to sulfonyl chlorides, has been shown to be significantly enhanced by microwave heating. This method drastically reduces reaction times and improves yields compared to conventional heating. nih.gov For example, microwave heating a mixture of a bromide, sodium sulfite, and a solvent mixture of THF:EtOH:H₂O at 160°C can afford the sodium sulfonate in as little as 15 minutes. This intermediate can then be treated with a chlorinating agent like thionyl chloride to yield the desired sulfonyl chloride. nih.gov

| Precursor Type | Reagents & Conditions | Product | Advantage of Microwave |

| 2-Amino-3-carbonitrile | Triethyl orthoformate, Acetic acid, 150°C | 2-Formimidate-3-carbonitrile | Reduced reaction time (20 min) |

| Aromatic Bromide | Na₂SO₃, THF:EtOH:H₂O, 160°C | Sodium Arylsulfonate | Reduced reaction time (15 min) |

| 2-Pyridone | 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, Silica gel | Pyridine glycoside | Solvent-free, rapid |

This table showcases examples of microwave-assisted synthesis of pyridine derivatives and sulfonyl chloride precursors, illustrating the potential application of this technology for the synthesis of this compound.

Application of Nanocatalysts and Heterogeneous Catalysis in Related Systems

Nanocatalysts and heterogeneous catalysis offer significant advantages in organic synthesis, including high efficiency, selectivity, and ease of catalyst recovery and reuse, contributing to greener chemical processes. While direct applications of nanocatalysts for the synthesis of this compound are still an emerging area, their successful use in the synthesis of related pyridine and sulfonyl chloride systems is well-documented.

The synthesis of various 2-amino-3-cyanopyridine derivatives has been effectively catalyzed by nanostructured materials. For example, a nanostructured diphosphate, Na₂CaP₂O₇, has been used as an efficient and reusable heterogeneous catalyst for the one-pot, multicomponent synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. rsc.org Similarly, copper(II) complexes supported on magnetic nanoparticles have been developed as novel nanocatalysts for the synthesis of imidazo[1,2-a]pyridines, demonstrating high yields and catalyst recyclability. nih.gov

In the realm of sulfonyl chloride synthesis, heterogeneous photocatalysis presents a promising approach. For instance, potassium poly(heptazine imide), a type of carbon nitride, has been employed as a heterogeneous, metal-free photocatalyst for the synthesis of sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. This method shows high functional group tolerance, including for cyano groups. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Key Advantages |

| Na₂CaP₂O₇ (nanostructured) | One-pot multicomponent | Aromatic aldehydes, malononitrile, ketones, ammonium (B1175870) acetate | 2-Amino-3-cyanopyridines | Solvent-free, reusable catalyst |

| Fe₃O₄@Diol/Phen-CuCl₂ (magnetic nanoparticles) | One-pot three-component | 2-Aminopyridines, aldehydes, terminal alkynes | Imidazo[1,2-a]pyridines | Recyclable, ecofriendly solvent |

| Potassium Poly(heptazine imide) | Heterogeneous photocatalysis | Arenediazonium salts, SO₂, HCl (in situ) | Aryl sulfonyl chlorides | Metal-free, mild conditions, visible light |

This table summarizes the application of various nanocatalysts and heterogeneous catalysts in the synthesis of pyridine derivatives and sulfonyl chlorides, indicating their potential for the synthesis of this compound.

The development of nanocatalysts for direct C-S bond formation on the pyridine ring is a key area of future research that could lead to more direct and efficient syntheses of this compound.

One-Pot Multicomponent Reaction Strategies Incorporating Sulfonyl Chloride Chemistry

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation. The integration of sulfonyl chloride chemistry into MCRs for the synthesis of functionalized pyridines is a promising strategy.

While a direct one-pot MCR for this compound is not yet established, related methodologies provide a strong foundation. For instance, a one-pot synthesis of sulfonamides has been developed by reacting thiols with amines in the presence of hydrogen peroxide, thionyl chloride, and pyridine. This reaction proceeds through the in-situ formation of a sulfonyl chloride intermediate. organic-chemistry.org This approach could potentially be adapted for the synthesis of this compound by starting with 3-cyano-2-mercaptopyridine.

The synthesis of various N-sulfonylamidines has been achieved through a highly efficient, copper-catalyzed three-component coupling of a sulfonyl azide, an alkyne, and an amine. This highlights the possibility of incorporating sulfonyl-containing components into MCRs to build complex heterocyclic systems.

Furthermore, the synthesis of 2-amino-3-cyanopyridine derivatives is often accomplished through one-pot multicomponent reactions. A common approach involves the condensation of an aldehyde, malononitrile, a ketone, and ammonium acetate. rsc.org A hypothetical MCR for this compound could involve a similar strategy, potentially incorporating a sulfur-donating reagent that could be subsequently oxidized to the sulfonyl chloride in the same pot.

| Reaction | Components | Intermediate/Product | Catalyst/Conditions |

| Sulfonamide Synthesis | Thiol, Amine, H₂O₂, SOCl₂, Pyridine | In situ Sulfonyl Chloride | One-pot, room temperature |

| N-Sulfonylamidine Synthesis | Sulfonyl azide, Alkyne, Amine | N-Sulfonylamidine | CuI, room temperature |

| 2-Amino-3-cyanopyridine Synthesis | Aldehyde, Malononitrile, Ketone, Ammonium Acetate | 2-Amino-3-cyanopyridine | Nanocatalyst (e.g., Na₂CaP₂O₇) |

This table illustrates examples of one-pot multicomponent reactions that either involve sulfonyl chloride chemistry or produce precursors to the target compound, suggesting pathways for the development of a direct MCR for this compound.

The development of novel MCRs that directly install the 2-sulfonyl chloride group onto a preformed or in situ generated 3-cyanopyridine ring remains a significant but achievable goal in synthetic chemistry.

Reactivity and Transformation Pathways of 3 Cyanopyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group of 3-cyanopyridine-2-sulfonyl chloride is a key reactive site, readily undergoing nucleophilic substitution. This reactivity allows for the introduction of various functionalities, most notably nitrogen-based groups, leading to the formation of sulfonamides.

Formation of N-Substituted Sulfonylamides from Amines

The reaction of this compound with primary and secondary amines is a fundamental transformation, yielding N-substituted sulfonylamides. osi.lvlibretexts.org This reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. chemguide.co.uk The subsequent loss of a chloride ion results in the formation of the sulfonamide bond. youtube.com

Research has demonstrated the synthesis of various N-substituted sulfonylamides from 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride by reacting the crude sulfonyl chloride with amines in an aqueous medium. osi.lv It was noted that this particular sulfonyl chloride has a tendency to eliminate a molecule of sulfur dioxide during isolation. osi.lv The general scheme for this reaction is as follows:

Scheme 1: General Reaction for the Formation of N-Substituted Sulfonylamides

R1R2NH + 3-CN-Py-SO2Cl → 3-CN-Py-SO2NR1R2 + HCl

Where Py represents the pyridine (B92270) ring, and R1 and R2 can be hydrogen, alkyl, or aryl groups.

The conditions for these reactions can be mild, often occurring at room temperature. The choice of solvent can vary, with dichloromethane (B109758) and nitromethane (B149229) being suitable options. google.com The resulting sulfonamides are an important class of compounds with diverse applications. rsc.orgnih.gov

A variety of amines can be used in this reaction, leading to a diverse library of N-substituted sulfonylamides. The table below provides examples of amines that have been successfully reacted with sulfonyl chlorides to form sulfonamides, illustrating the broad scope of this transformation. nih.govresearchgate.net

| Amine Reactant | Resulting Sulfonamide Moiety |

|---|---|

| Ammonia | -SO2NH2 |

| Primary Amines (e.g., Methylamine, Aniline) | -SO2NHR |

| Secondary Amines (e.g., Dimethylamine, Morpholine) | -SO2NR2 |

| Aromatic Amines | -SO2NHAr |

Transition-Metal-Free Amination Reactions Utilizing Magnesium Amides

A significant advancement in the amination of sulfonyl chlorides is the use of magnesium amides, which allows the reaction to proceed without the need for a transition-metal catalyst. nih.govresearchgate.net Magnesium amides of the type R₂NMgCl·LiCl have been shown to be effective reagents for the amination of pyridine-2-sulfonyl chloride and related N-heterocycles. nih.govresearchgate.net

This method offers a new, transition-metal-free pathway for the synthesis of 2-aminopyridines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net The process involves the reaction of the sulfonyl chloride with the magnesium amide, leading to the formation of the corresponding sulfonamide.

Furthermore, this methodology has been extended to include a directed ortho-magnesiation of the resulting pyridine-2-sulfonamides using TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). nih.govresearchgate.net Subsequent reaction of the generated magnesium intermediates with various electrophiles, followed by amination with magnesium amides, provides a route to a range of 2,3-functionalized pyridines. nih.govresearchgate.net

Cyclization and Heterocycle Annulation Reactions Derived from 3-Cyanopyridine (B1664610) Intermediates

The 3-cyano group in intermediates derived from this compound plays a crucial role in directing cyclization and annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions are vital for the synthesis of complex molecules with potential biological activity.

Intramolecular Cyclizations Leading to Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines, Aza-Indoles, Aza-Carbazoles)

The strategic placement of the cyano group on the pyridine ring facilitates intramolecular cyclization reactions, yielding a variety of fused heterocyclic structures.

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized from 3-cyanopyridine derivatives. capes.gov.brnih.govnih.gov For instance, the reaction of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles with acetic anhydride (B1165640) leads to the formation of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives. nih.gov Another approach involves the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid and sulfuric acid. nih.gov

Aza-indoles: The synthesis of aza-indoles, which are structural analogs of indoles containing a nitrogen atom in the benzene (B151609) ring, can be achieved from 3-cyanopyridine precursors. uni-rostock.deorganic-chemistry.orgrsc.org One method involves the reaction of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds followed by reductive cyclization. uni-rostock.de Additionally, cyclization reactions of intermediates derived from the amination of pyridine-2-sulfonyl chloride using magnesium amides have been shown to produce aza-indoles. nih.gov

Aza-carbazoles: Similarly, aza-carbazoles can be synthesized through cyclization reactions of appropriately substituted 3-cyanopyridine derivatives. nih.gov Research has demonstrated the synthesis of an aza-carbazole through a cyclization reaction involving an intermediate from the amination of pyridine-2-sulfonyl chloride. nih.gov

The table below summarizes the types of fused pyridine systems that can be generated from 3-cyanopyridine intermediates and the general synthetic strategies employed.

| Fused Pyridine System | General Synthetic Approach |

|---|---|

| Pyrido[2,3-d]pyrimidines | Cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid/H2SO4 or acetic anhydride. nih.gov |

| Aza-indoles | Reductive cyclization of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds. uni-rostock.de Cyclization of aminated pyridine-2-sulfonyl chloride intermediates. nih.gov |

| Aza-carbazoles | Cyclization of aminated pyridine-2-sulfonyl chloride intermediates. nih.gov |

Cascade Reactions for the Construction of Condensed Sulfur-Containing Pyridine Architectures

Cascade reactions initiated from 3-cyanopyridine-2(1H)-thiones, which can be derived from this compound, provide an efficient route to complex, condensed sulfur-containing heterocyclic systems. osi.lvresearchgate.net

One notable example is the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene in a KOH–H₂O–DMF system upon heating. This reaction leads to the formation of pyrido[3'',2'':4',5']thieno[3',2':5,6] researchgate.netresearchgate.netdiazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives in good yields. osi.lvresearchgate.net Under milder conditions, it is possible to isolate and characterize the intermediate of this cascade reaction, namely, 2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)pyridine-3-carbonitriles. osi.lvresearchgate.net

These cascade reactions demonstrate the power of using simple starting materials to construct highly complex molecular architectures in a single synthetic operation, highlighting the synthetic utility of 3-cyanopyridine derivatives. arkat-usa.org

Mechanistic Insights into Vinylogous Anomeric-Based Oxidation in Pyridine Synthesis

The synthesis of certain pyridine derivatives, including those with sulfonamide moieties, can proceed through a proposed cooperative vinylogous anomeric-based oxidation mechanism. rsc.orgnih.govresearchgate.netresearchgate.net This mechanism involves the transmission of an anomeric interaction from a donor atom through a system of conjugated double bonds to an acceptor group. rsc.org

In the context of pyridine synthesis, this mechanism can explain the oxidation and subsequent aromatization of reaction intermediates. researchgate.net For instance, in the synthesis of new pyridines with a sulfonamide moiety, a plausible mechanism involves a cooperative vinylogous anomeric-based oxidation pathway. rsc.orgresearchgate.net This concept extends the understanding of the anomeric effect, where the interaction of nitrogen lone pairs with the antibonding orbitals of carbon-nitrogen bonds (nN → σ*C-N) is transmitted through a π-system. rsc.org

This mechanistic understanding is crucial for the rational design of catalysts and the development of new synthetic methodologies for pyridine-based compounds. rsc.org

Reactions with Unsaturated Systems

While direct studies on the reactions of this compound with unsaturated systems are not extensively documented, its reactivity can be inferred from the behavior of analogous compounds containing sulfonyl chloride and cyano functionalities. The electron-withdrawing nature of the sulfonyl and cyano groups is expected to activate the pyridine ring for certain transformations.

One of the primary modes of reactivity for compounds containing electron-withdrawing groups is their participation in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a plausible pathway for this compound. wikipedia.orgacsgcipr.org In such reactions, the pyridine derivative would act as the dienophile, reacting with a conjugated diene. The presence of the sulfonyl chloride and cyano groups enhances the dienophilic character of the molecule. For instance, tosyl cyanide, a related sulfonyl cyanide, is known to react with various dienes to yield cycloadducts which can then be transformed into substituted pyridines. nih.gov

The cyano group itself can participate in [2+2+2] cycloaddition strategies, although it is typically an unreactive dienophile. nih.gov However, in intramolecular reactions or when suitably activated, it can lead to the formation of pyridine rings through a cascade of pericyclic reactions. nih.gov

Another potential reaction with unsaturated systems is the addition of the sulfonyl chloride across a double or triple bond. Sulfonyl chlorides can undergo radical-mediated hydrosulfonylation of alkenes. Furthermore, under certain conditions, sulfonyl chlorides can generate sulfenes, highly reactive intermediates that can participate in [2+2] cycloadditions with alkenes and enamines.

The table below summarizes the potential reactions of this compound with various unsaturated systems, based on the reactivity of analogous compounds.

| Reaction Type | Unsaturated System | Potential Product | Notes |

| Diels-Alder Reaction | Conjugated Dienes (e.g., Butadiene, Cyclopentadiene) | Substituted cyclohexene (B86901) derivatives | The sulfonyl chloride and cyano groups activate the pyridine as a dienophile. |

| [2+2+2] Cycloaddition | Alkynes and Alkenes | Polycyclic pyridine derivatives | The cyano group can act as a 2π component in a formal cycloaddition. nih.gov |

| Hydrosulfonylation | Alkenes | Alkylsulfonylpyridines | Typically proceeds via a radical mechanism. |

| [2+2] Cycloaddition | Alkenes, Enamines | Thietane 1,1-dioxides | Proceeds via an intermediate sulfene. |

Directed Functionalization Strategies (e.g., Directed ortho-Magnesiation of Pyridine-2-sulfonamides)

A powerful strategy for the selective functionalization of aromatic and heteroaromatic rings is directed ortho-metalation (DoM). In the case of pyridine derivatives, a directing group can guide the deprotonation of the adjacent carbon atom by a strong base, creating a nucleophilic center that can react with various electrophiles. The sulfonamide group is an excellent directing group for such transformations.

This compound can be readily converted into the corresponding pyridine-2-sulfonamides by reaction with primary or secondary amines. tandfonline.comfigshare.com This reaction is typically straightforward and provides the necessary precursor for directed functionalization. tandfonline.comfigshare.comprepchem.com

Once the 3-cyano-N-substituted-pyridine-2-sulfonamide is formed, it can be subjected to directed ortho-magnesiation. This involves treatment with a magnesium amide base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The magnesium coordinates to the nitrogen and oxygen atoms of the sulfonamide, directing the deprotonation specifically to the C3 position of the pyridine ring. The resulting magnesiated species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 3-position. This strategy provides a regioselective method for the synthesis of 2,3-disubstituted pyridines.

The general scheme for this functionalization is as follows:

Sulfonamide Formation: Reaction of this compound with an amine (R¹R²NH).

Directed ortho-Magnesiation: Deprotonation at the C3 position using a magnesium amide base.

Electrophilic Quench: Reaction of the magnesiated intermediate with an electrophile (E⁺) to introduce a new substituent.

The table below provides examples of electrophiles that can be used in this directed functionalization strategy, based on studies with related pyridine-2-sulfonamides.

| Electrophile | Introduced Functional Group | Product Type |

| I₂ | Iodine | 3-Iodo-pyridine derivative |

| Aldehydes (RCHO) | Hydroxyalkyl | 3-(Hydroxyalkyl)pyridine derivative |

| Ketones (R₂CO) | Hydroxyalkyl | 3-(Hydroxyalkyl)pyridine derivative |

| Disulfides (RSSR) | Thioether | 3-(Alkyl/Arylthio)pyridine derivative |

| Allyl Bromide | Allyl | 3-Allylpyridine derivative |

| Benzyl Bromide | Benzyl | 3-Benzylpyridine derivative |

This directed functionalization approach highlights the utility of this compound as a precursor for the synthesis of highly substituted and functionalized pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. tandfonline.com

Applications of 3 Cyanopyridine 2 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Heterocyclic Compound Synthesis

3-Cyanopyridine-2-sulfonyl chloride serves as a fundamental starting material for the synthesis of a wide array of complex heterocyclic compounds. The reactivity of the sulfonyl chloride group, coupled with the electronic properties of the cyanopyridine core, allows for a variety of chemical transformations. Organic chemists utilize this compound to introduce the 3-cyanopyridine (B1664610) moiety into larger molecular frameworks, a substructure known to be present in numerous biologically active molecules. The presence of both electrophilic (sulfonyl chloride) and nucleophilic (after potential transformation of the cyano group) centers within the same molecule makes it a highly valuable and reactive intermediate in the multi-step synthesis of novel heterocyclic systems.

The synthesis of new heterocyclic compounds from cyanopyridine derivatives is an active area of research. indexacademicdocs.org The pyridine (B92270) ring is a common fragment in natural products, pharmaceuticals, and functional materials, making its synthesis and derivatization a topic of considerable interest. scispace.com

Construction of Diverse Molecular Architectures

The strategic application of this compound has enabled synthetic chemists to construct a diverse range of molecular architectures with tailored properties.

Preparation of Sulfonamide Derivatives with Varied Scaffold Incorporations (e.g., Coumarin-Based Pyridines, Triarylpyridines)

A primary application of this compound is in the synthesis of N-substituted sulfonamides. researchgate.net This is typically achieved by reacting the sulfonyl chloride with various primary or secondary amines. researchgate.netorganic-chemistry.org This reaction is robust and allows for the incorporation of a wide range of molecular scaffolds onto the pyridine core.

For instance, the synthesis of novel coumarin-based pyridine derivatives has been explored, combining the structural features of both coumarin (B35378) and pyridine moieties. researchgate.netekb.egnih.govrsc.org These hybrid molecules are of interest for their potential photophysical and biological properties. researchgate.net The synthesis often involves multi-step sequences where the pyridine part can be derived from or further react to form complex structures. researchgate.netnih.gov

Similarly, this compound can be a precursor in the synthesis of triarylpyridines . nih.govresearchgate.netnih.gov These compounds, bearing multiple aromatic substituents on the pyridine ring, are investigated for their applications in materials science and as potential therapeutic agents. nih.govresearchgate.net The synthesis of triarylpyridines can be achieved through various methods, including multi-component reactions catalyzed by novel catalytic systems. researchgate.netnih.gov

| Reactant | Resulting Scaffold | Potential Applications |

| Amines | Sulfonamides | Medicinal Chemistry |

| Coumarin Derivatives | Coumarin-Based Pyridines | Photophysics, Medicinal Chemistry |

| Aryl Precursors | Triarylpyridines | Materials Science, Medicinal Chemistry |

Synthesis of Polyfunctionalized 2-Amino-3-cyanopyridine (B104079) Derivatives

While this compound itself is not directly used to synthesize 2-amino-3-cyanopyridine derivatives, it is important to note that the broader class of cyanopyridines is central to their formation. The 2-amino-3-cyanopyridine scaffold is a highly valuable pharmacophore due to its diverse biological activities. scispace.comijpsr.com Various synthetic methods are employed to produce these derivatives, often through one-pot multi-component reactions involving reagents like malononitrile, various aldehydes, and a nitrogen source. researchgate.netmdpi.comekb.eg These derivatives are recognized as important intermediates for creating more complex heterocyclic systems. ijpsr.com

The reactivity of the 2-amino-3-cyanopyridine scaffold allows for further chemical modifications, leading to a wide range of polyfunctionalized molecules. ijpsr.com

Utility in the Synthesis of Quinolines and Related Condensed Systems

The cyanopyridine framework is a key component in the synthesis of more complex fused heterocyclic systems, including quinolines. researchgate.netresearchgate.net Quinolines themselves are a significant class of compounds with a broad spectrum of biological activities. researchgate.netnih.gov The synthesis of quinoline (B57606) derivatives can sometimes proceed through intermediates that are structurally related to cyanopyridines. The reactivity of the cyano and other functional groups on the pyridine ring can be harnessed to construct the second ring of the quinoline system.

Contribution to Fine Chemical Production and Specialty Chemical Products

Beyond its role in the synthesis of complex, high-value molecules for pharmaceuticals, this compound and related cyanopyridine compounds are intermediates in the production of various fine and specialty chemicals. The versatility of the cyanopyridine core allows for its incorporation into dyes, pigments, and other materials where its specific electronic and structural properties are advantageous. The commercial production of certain chemicals relies on the efficient synthesis and transformation of such pyridine-based intermediates.

Precursor Utility in the Development of Pharmacologically Relevant Scaffolds and Chemical Probes

The application of this compound as a precursor is particularly significant in the development of pharmacologically relevant scaffolds. The sulfonamide linkage formed from its reaction with amines is a common feature in many marketed drugs. The ability to readily synthesize a library of sulfonamide derivatives by varying the amine component makes this compound a valuable tool in drug discovery programs. researchgate.netprinceton.edu

Furthermore, the reactivity of the sulfonyl chloride group allows for its use in the development of chemical probes. These probes can be used to study biological processes by covalently modifying specific biomolecules, such as proteins. The cyanopyridine moiety can also contribute to the binding affinity and selectivity of these probes.

The 2-amino-3-cyanopyridine scaffold, which is conceptually related to the starting material, has been identified as a building block for compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scispace.comijpsr.comnih.gov This underscores the importance of the cyanopyridine motif in medicinal chemistry.

Spectroscopic and Computational Analysis of 3 Cyanopyridine 2 Sulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is indispensable for the unambiguous identification and detailed structural analysis of 3-Cyanopyridine-2-sulfonyl chloride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide critical information regarding the molecular framework, functional groups, and molecular mass. For crystalline materials, X-ray Diffraction (XRD) offers the ultimate resolution for determining the three-dimensional atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific spectral data for this compound is often held by chemical suppliers, the expected spectral characteristics can be inferred from its structure and from data on related compounds. bldpharm.com The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The positions of these signals (chemical shifts) are influenced by the strong electron-withdrawing nature of the adjacent cyano and sulfonyl chloride groups.

In the ¹³C NMR spectrum, six signals are anticipated, corresponding to the six carbon atoms of the pyridine ring and the cyano group. The chemical shifts provide insight into the electronic environment of each carbon atom.

Studies on closely related cyanopyridine derivatives provide valuable reference data. For example, the characterization of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives involved comprehensive NMR analysis to confirm their structures. nih.gov

Table 1: Representative ¹³C NMR Spectroscopic Data for a Cyanopyridine Derivative Data sourced from a study on cyanopyridine-based 1,3,4-oxadiazole derivatives for illustrative purposes. nih.gov

| Assignment | Chemical Shift (δ, ppm) |

| Pyridine C₂ | 162.82 |

| Pyridine C₃ | 114.94 |

| Pyridine C₄ | 157.12 |

| Pyridine C₅ | 114.43 |

| Pyridine C₆ | 157.64 |

| CN | 92.18 |

| OCH₂ | 57.91 |

| OCH₃ | 55.49 |

| Aromatic C | 113.87, 128.36, 128.99, 129.02, 129.06, 130.19, 136.09, 161.99 |

| Oxadiazole C₂ | 162.53 |

| Oxadiazole C₅ | 153.65 |

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structure. The key expected vibrations include:

Cyano Group (C≡N): A sharp, intense absorption band typically appears in the region of 2210-2240 cm⁻¹.

Sulfonyl Chloride Group (SO₂Cl): This group is characterized by two strong stretching vibrations for the S=O bonds, typically found near 1370-1410 cm⁻¹ (asymmetric stretch) and 1160-1204 cm⁻¹ (symmetric stretch).

Pyridine Ring: Aromatic C-H and C=C/C=N stretching vibrations appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Research on related cyanopyridine derivatives substantiates these assignments. For instance, in the synthesis of novel cyanopyridine-based 1,3,4-oxadiazole derivatives, the cyano (CN) group was identified by a sharp band around 2215 cm⁻¹. nih.gov

Table 2: Illustrative IR Absorption Data for a Cyanopyridine Derivative Data from a related cyanopyridine-oxadiazole compound to demonstrate typical vibrational frequencies. nih.gov

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3085 |

| C≡N (cyano) | 2215 |

| C=N (imine/pyridine) | 1527, 1580 |

| Aliphatic Ether | 1138, 1175 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. The molecular formula for this compound is C₆H₃ClN₂O₂S, corresponding to a molecular weight of approximately 202.62 g/mol . biosynth.com High-resolution mass spectrometry would be able to confirm this mass with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Expected fragmentation pathways for this compound would include the loss of the sulfonyl chloride moiety (SO₂Cl) or cleavage of the cyano group (CN), leading to characteristic fragment ions that help to piece together the molecular structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of every atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, XRD studies on related isomers and derivatives are informative. For example, the crystal structures of 2- and 3-cyanopyridine (B1664610) have been determined, revealing how hydrogen bonding and other weak interactions dictate the packing of the molecules in the solid state. nih.gov Such analyses would be equally crucial for understanding the solid-state conformation of this compound, including the geometry of the sulfonyl chloride group relative to the pyridine ring and the nature of any intermolecular contacts involving the cyano nitrogen or sulfonyl oxygen atoms.

Microscopic and Thermal Analysis of Related Materials

Beyond molecular structure, the macroscopic and microscopic properties of materials derived from this compound are of significant interest. Electron microscopy techniques are particularly vital for visualizing the morphology and nanostructure of these materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use electron beams to obtain high-resolution images of a material's structure.

SEM provides detailed information about the surface topography and morphology of a sample by scanning a focused electron beam across its surface. It is highly effective for examining the shape, size, and surface texture of micro- or nanostructured materials.

TEM operates by transmitting electrons through an ultrathin slice of the sample. azooptics.com This allows for the visualization of the internal structure, including the arrangement of polymer chains, crystalline domains, and nanoparticles at the nanoscale. azooptics.comnih.gov

Although no specific SEM or TEM studies have been published for this compound itself, these techniques are essential for characterizing polymers, self-assembled monolayers, or nanoparticles synthesized from its derivatives. For example, TEM has been used to observe the real-time manipulation and dynamic assembly of polymer films and to characterize the solution assembly of complex block copolymers into various nanostructures. nih.govfigshare.com Materials developed from this compound could be analyzed by SEM and TEM to understand their surface features and internal organization, which are critical to their function in various applications.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a vital technique for evaluating the thermal stability of chemical compounds by measuring changes in mass as a function of temperature. eltra.com For derivatives of 3-cyanopyridine, TGA provides critical data on their decomposition patterns and thermal resilience.

In a typical TGA experiment, a small sample is heated in a controlled atmosphere, and its weight is continuously monitored. rsc.org For instance, studies on related heterocyclic compounds, such as 3-cyano-2(1H)-pyridones, have employed TGA to assess their thermal stability. rsc.org The analysis is often conducted under an inert atmosphere, like argon, to prevent oxidative degradation. rsc.org The temperature is ramped up at a constant rate, for example, 10 °C per minute, over a range from ambient temperature to several hundred degrees Celsius. rsc.org

The resulting TGA curve plots the percentage of weight loss against temperature. A significant drop in the curve indicates the onset of decomposition. For example, a study on a triazine-based compound showed a decomposition step around 273°C. rsc.org This information is crucial for determining the temperature limits within which the compound is stable, a key parameter for its storage, handling, and application in various processes.

The data obtained from TGA can be presented in a table format to summarize the key thermal events.

Table 1: Illustrative TGA Data for a Hypothetical 3-Cyanopyridine Derivative

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 100 | 1.2 | Loss of adsorbed water |

| 250 | 5.0 | Onset of decomposition |

| 350 | 60.0 | Major decomposition |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX or EDS) analysis is a powerful technique used to determine the elemental composition of a sample. myscope.training It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide both morphological and elemental information. myscope.trainingresearchgate.net This technique is particularly useful for confirming the presence and relative abundance of elements within a synthesized compound, such as this compound. nih.gov

The principle of EDX involves bombarding the sample with an electron beam, which excites electrons in the sample's atoms. myscope.training When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. myscope.training The EDX detector measures the energy and intensity of these X-rays to generate a spectrum, which is a plot of X-ray counts versus energy. Each peak in the spectrum corresponds to a specific element. myscope.training

For this compound (C₆H₃ClN₂O₂S), an EDX analysis would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), Sulfur (S), and Chlorine (Cl). biosynth.com The quantitative analysis can provide the weight and atomic percentages of each element, which can be compared with the theoretical values calculated from the molecular formula to verify the compound's purity and stoichiometry.

Table 2: Theoretical vs. Illustrative EDX Elemental Composition of this compound

| Element | Theoretical Weight % | Illustrative Experimental Weight % |

|---|---|---|

| Carbon (C) | 35.57 | 35.4 |

| Hydrogen (H)* | 1.49 | Not typically detected |

| Chlorine (Cl) | 17.50 | 17.3 |

| Nitrogen (N) | 13.82 | 13.7 |

| Oxygen (O) | 15.79 | 15.9 |

Hydrogen is generally not detectable by standard EDX analysis. This table presents theoretical values and illustrative experimental data for comparison.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering insights into molecular properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net It allows for the optimization of molecular geometry to find the most stable conformation and the prediction of various electronic properties. nih.govmdpi.com For this compound and its derivatives, DFT calculations can provide a deeper understanding of their structure-property relationships. nih.govnih.gov

The process typically involves using a specific functional, such as B3LYP, and a basis set, like 6-31+G(d,p), to solve the Schrödinger equation approximately. mdpi.com The output of a DFT calculation includes the optimized molecular structure with precise bond lengths and angles. mdpi.com Furthermore, it can predict electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. mdpi.com

A study on novel Schiff base sulfonamide analogues utilized DFT to optimize their molecular structures and compare the stabilities of different isomers. mdpi.com Similarly, DFT has been applied to various pyridine derivatives to understand their electronic structures. nih.govresearchgate.net

Table 3: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

These values are illustrative and would be obtained from specific DFT calculations.

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu These methods are instrumental in the rational design and development of new analogues of this compound with desired properties.

QSAR models are built by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) of a set of compounds with their experimentally determined activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For instance, QSAR studies have been conducted on various classes of compounds, including benzofuranene cyanide derivatives, to develop models that can predict their inhibitory activity against specific biological targets. nih.gov In the context of 3-cyanopyridine derivatives, which have shown potential in various biological applications, QSAR can be a valuable tool. nih.govresearchgate.net By identifying the key structural features that contribute to a particular activity, researchers can design more potent and selective analogues. The development of such models often involves dividing a set of compounds into a training set to build the model and a test set to validate its predictive power. nih.gov

Q & A

Q. What are the primary synthetic applications of 3-cyanopyridine-2-sulfonyl chloride in organic chemistry?

- Methodological Answer : this compound is widely used as an electrophilic sulfonylation reagent. It facilitates the introduction of sulfonyl groups into alcohols, amines, or other nucleophiles. For example:

- Nucleophilic Substitution : Reacts with amines to form sulfonamides, critical in drug candidate synthesis (e.g., enzyme inhibitors) .

- Acylation : Converts carboxylic acids to acyl chlorides under mild conditions, enabling subsequent amide bond formation .

- Heterocycle Functionalization : Modifies pyridine derivatives for agrochemical or material science applications .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent HCl gas release .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation using this compound?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or THF to stabilize reactive intermediates and prevent hydrolysis .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation with sterically hindered amines .

- Temperature Control : Maintain 0–5°C for exothermic reactions to avoid side products (e.g., over-sulfonylation) .

- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR for sulfonyl chloride consumption (~1370 cm⁻¹ S=O stretch) .

Q. What analytical techniques are most effective for characterizing intermediates derived from this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies sulfonamide proton environments (e.g., deshielded aromatic protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for sulfonamide derivatives) .

- X-ray Crystallography : Resolves stereochemistry in crystalline intermediates, critical for structure-activity studies .

Q. How should researchers address contradictory data in literature regarding reaction yields?

- Methodological Answer :

- Parameter Replication : Systematically vary reported conditions (e.g., solvent polarity, stoichiometry) to identify critical variables .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed sulfonic acids) and adjust drying protocols for reactants .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict reactivity trends and rationalize yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.